molecular formula C19H28N2OS B2967801 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one CAS No. 2309571-18-2

4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Cat. No.: B2967801
CAS No.: 2309571-18-2
M. Wt: 332.51
InChI Key: IJTCLTOSNOIFCK-UHFFFAOYSA-N
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Description

4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a complex organic compound with a unique structure that includes a phenyl group, a thiolane ring, and a diazepane ring

Preparation Methods

The synthesis of 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multiple steps, including the formation of the diazepane ring and the introduction of the thiolane ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers may investigate its potential therapeutic effects or its use as a diagnostic tool. Additionally, it may have industrial applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for elucidating its potential therapeutic or diagnostic applications.

Comparison with Similar Compounds

When compared to similar compounds, 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one stands out due to its unique combination of structural features

Properties

IUPAC Name

4-phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c22-19(9-4-8-17-6-2-1-3-7-17)21-12-5-11-20(13-14-21)18-10-15-23-16-18/h1-3,6-7,18H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTCLTOSNOIFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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